Cas no 853-23-6 (dehydroisoandrosterone 3-acetate)

Dehydroisoandrosteron-3-acetat (DHEA-3-acetat) ist ein Steroidderivat, das als Vorläufer für die Synthese verschiedener Hormone und bioaktiver Verbindungen dient. Die Acetylierung der 3-Hydroxygruppe erhöht die Stabilität und Lipophilie der Verbindung, was die Aufnahme und Verarbeitung in biologischen Systemen verbessert. Diese Modifikation macht das Molekül besonders nützlich für Forschungszwecke in der Endokrinologie und Pharmakologie. DHEA-3-acetat zeichnet sich durch seine hohe Reinheit und Reproduzierbarkeit in synthetischen Prozessen aus, was es zu einem wertvollen Ausgangsmaterial für die Entwicklung von Steroidanaloga und therapeutischen Wirkstoffen macht. Seine chemische Struktur ermöglicht gezielte Modifikationen für spezifische Anwendungen in der medizinischen Forschung.
dehydroisoandrosterone 3-acetate structure
853-23-6 structure
Product Name:dehydroisoandrosterone 3-acetate
CAS-Nr.:853-23-6
MF:C21H30O3
MW:330.461106777191
MDL:MFCD00021119
CID:40068
PubChem ID:24864315
Update Time:2026-01-09

dehydroisoandrosterone 3-acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • dehydroisoandrosterone 3-acetate
    • Epiandrosterone Acetate
    • Dehydroepiandrosterone acetate
    • 3-(Acetyloxy)androst-5-ene-17-one
    • Apixaban
    • Dehydro Epiandrosterone 3-Acetate
    • DEHYDROISOANDROSTERONE ACETATE(DHEA ACETATE)(RG)
    • DHEA Acetate
    • DHEA-acetate, Dehydroepiandrosterone acetate
    • Prasterone Acetate
    • Dehydroepiandro-sterone acetate
    • 3-SS-HYDROXY-DEOXYANDROST-5-ENE-17-ONE-3-ACETATE
    • ANDROST-5-EN-17-ONE, 3-(ACETYLOXY)-, (3SS)-
    • DEHYDRO EPIANDROSTERONE 3-ACETATE,OFF-WHITE SOLID
    • DEHYDROANDROSTERONE ACETATE
    • DEHYDROISOANDROSTERONE ACETAT
    • DEHYDROISOANDROSTERONE-3-ACETATE
    • DHEAacetate(prasterone acetate)
    • Dehydroisoandrosterone acetate
    • 3b-Hydroxy-5-androstene-17-one acetate
    • Dehydroepiandrosterone 3-acetate
    • (3β)-3-(Acetyloxy)androst-5-en-17-one (ACI)
    • Androst-5-en-17-one, 3β-hydroxy-, acetate (6CI, 8CI)
    • 17-Oxoandrost-5-en-3β-yl acetate
    • 3β-Acetoxy-5-androstene-17-one
    • 3β-Acetoxyandrost-5-en-17-one
    • 3β-Acetoxyandrosta-5-en-17-on
    • 3β-Acetoxydehydroepiandrosterone
    • 3β-Acetyloxyandrost-5-en-17-one
    • 3β-Hydroxy-5-androsten-17-one acetate
    • 3β-Hydroxy-5-androstene-17-one acetate
    • 3β-Hydroxyandrost-5-en-17-one 3-acetate
    • 5-Androsten-3β-ol-17-one acetate
    • 5-Androstene-3β-ol-17-one-3-acetate
    • Androstenolone acetate
    • Dehydroepiandrost-5-en-17-one 3-acetate
    • SKF 2847
    • trans-Dehydroandrosterone acetate
    • Δ5-Dehydroepiandrosterone 3-acetate
    • AKOS015895423
    • NCGC00258516-01
    • 3beta-Acetoxy-5-androstene-17-one
    • 3beta-Hydroxyandrost-5-en-17-one acetate
    • Dehydroisoandrosterone 3-acetate, 97%
    • 3beta-acetoxy-5-androstene -17-one
    • NS00038884
    • (3beta)-17-oxoandrost-5-en-3-yl acetate
    • 5-Androsten-3.beta.-ol-17-one, 3-acetate
    • 3-beta-Hydroxyandrost-5-en-17-one acetate
    • SMR001233383
    • 17-Oxoandrost-5-en-3beta-yl acetate
    • CHEMBL1480686
    • DTXCID90380
    • Androst-5-en-17-one, 3-(acetyloxy)-, (3-beta)-
    • 3beta-Hydroxy-5-androstene-17-one acetate
    • SPBio_003043
    • 17-Oxoandrost-5-en-3-yl acetate #
    • Prestwick0_000937
    • NCGC00179388-01
    • Q27258813
    • 45751H45MY
    • HMS3714L16
    • HMS1570L16
    • Q-200934
    • 3beta-Hydroxyandrost-5-en-17-one 3-acetate
    • 3beta-acetoxy-androst-5-en-17-one
    • Tox21_110485
    • AB00171449
    • CCRIS 7926
    • Prestwick2_000937
    • AS-20015
    • 3betaacetoxy-5-androstene-17-one
    • NCGC00179388-02
    • delta5-Dehydroepiandrosterone 3-acetate
    • BPBio1_000962
    • Tox21_200963
    • Prestwick1_000937
    • SCHEMBL298142
    • Acetic acid (3S,8R,10R,13S)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ester
    • 3beta-acetoxyandrost-5-en-17-one
    • prasterone-acetate
    • D0045
    • BRD-K96527333-001-03-4
    • Prestwick3_000937
    • CAS-853-23-6
    • Dehydroepiandrosterone 3-acetate;DHEA acetate
    • BSPBio_000874
    • [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
    • CHEBI:135410
    • Dehydroisoandosterone 3-acetate
    • HY-B1405
    • 853-23-6
    • DTXSID3020380
    • Androst-5-en-17-one, 3-(acetyloxy)-, (3b)-
    • Androst-5-en-17-one, 3-beta-hydroxy-, acetate
    • NCGC00016544-01
    • 3beta-Hydroxy-5-androsten-17-one acetate
    • MLS002154068
    • UNII-45751H45MY
    • 3-beta-Acetoxydehydroepiandrosterone
    • EINECS 212-714-1
    • HMS2097L16
    • FD12035
    • CCG-220937
    • 5-Androsten-3beta-ol-7-one acetate
    • CS-6082
    • HMS2230I06
    • s5508
    • MDL: MFCD00021119
    • Inchi: 1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1
    • InChI-Schlüssel: NCMZQTLCXHGLOK-ZKHIMWLXSA-N
    • Lächelt: C[C@]12CC[C@H](OC(=O)C)CC1=CC[C@H]1[C@@H]3CCC(=O)[C@]3(CC[C@H]21)C

Berechnete Eigenschaften

  • Genaue Masse: 330.21900
  • Monoisotopenmasse: 330.219
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 606
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 6
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 2
  • XLogP3: 3.8
  • Topologische Polaroberfläche: 43.4

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.0998 (rough estimate)
  • Schmelzpunkt: 168-170 ºC
  • Siedepunkt: 407.89°C (rough estimate)
  • Flammpunkt: 188.1 °C
  • Brechungsindex: 1.5192 (estimate)
  • PSA: 43.37000
  • LogP: 4.45000
  • Löslichkeit: Nicht bestimmt

dehydroisoandrosterone 3-acetate Sicherheitsinformationen

  • WGK Deutschland:3
  • Sicherheitshinweise: S22; S24/25
  • RTECS:BV8396810
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

dehydroisoandrosterone 3-acetate Zolldaten

  • HS-CODE:2937290090
  • Zolldaten:

    China Zollkodex:

    2937290090

dehydroisoandrosterone 3-acetate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C5A95-5g
dehydroisoandrosterone 3-acetate
853-23-6 98%
5g
¥57.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C5A95-25g
dehydroisoandrosterone 3-acetate
853-23-6 98%
25g
¥216.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SB211-5g
dehydroisoandrosterone 3-acetate
853-23-6 98%
5g
90.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SB211-1g
dehydroisoandrosterone 3-acetate
853-23-6 98%
1g
46.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D83620-5g
Dehydroisoandrosterone 3-acetate
853-23-6 98%
5g
¥88.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D83620-25g
Dehydroisoandrosterone 3-acetate
853-23-6 98%
25g
¥318.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D83620-100g
Dehydroisoandrosterone 3-acetate
853-23-6 98%
100g
¥788.0 2021-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52252-1g
Dehydroisoandrosterone 3-acetate (Dehydroepiandrosterone 3-acetate)
853-23-6 98%
1g
¥445.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52252-5g
Dehydroisoandrosterone 3-acetate (Dehydroepiandrosterone 3-acetate)
853-23-6 98%
5g
¥623.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0856-500 mg
Dehydroepiandrosterone acetate
853-23-6 99.81%
500MG
¥395.00 2022-02-28

dehydroisoandrosterone 3-acetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
Referenz
A simple method for the fission of semicarbazones
Goldschmidt, St.; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1946, 65, 796-8

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Pyridine
Referenz
The Beckmann rearrangement of 17-α-hydroxy-20-oxosteroid oximes
Schmidt-Thome, Josef, Justus Liebigs Annalen der Chemie, 1957, 603, 43-5

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Triacylglycerol lipase ;  72 h, 30 °C
Referenz
Lipase-catalyzed preparation of biologically active esters of dehydroepiandrosterone
Bruttomesso, Andrea C.; et al, Biocatalysis and Biotransformation, 2004, 22(3), 215-220

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Copper sulfate (silica gel-bound) Solvents: Chloroform
Referenz
Cleavage of thioacetals promoted by copper(II) sulfate adsorbed on silica gel
Caballero, Gerardo M.; et al, Journal of Chemical Research, 1989, (10), 320-1

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Propanedioic acid, 2-diazo-, 1,3-dimethyl ester Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorocopper Solvents: Toluene ;  2 h, reflux; 2 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Regioselective and Stereospecific Copper-Catalyzed Deoxygenation of Epoxides to Alkenes
Yu, Jingxun; et al, Organic Letters, 2016, 18(18), 4734-4737

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Acetonitrile ;  rt; 12 h, rt
Referenz
From the Studies of Hydration and Hydrolysis Reactions to the Discovery of a New Organocatalyst and Its Further Applications in Acetalization and Glycosylation
Yuan, Wenjiao; et al, Asian Journal of Organic Chemistry, 2017, 6(10), 1428-1439

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: 1,3-Dibromo-5,5-dimethylhydantoin ;  20 h, 70 °C
Referenz
1,3-dibromo-5,5-dimethylhydantoin as a precatalyst for activation of carbonyl functionality
Cebular, Klara; et al, Molecules, 2019, 24(14),

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Acetonitrile ;  rt; 10 min, rt
Referenz
From the Studies of Hydration and Hydrolysis Reactions to the Discovery of a New Organocatalyst and Its Further Applications in Acetalization and Glycosylation
Yuan, Wenjiao; et al, Asian Journal of Organic Chemistry, 2017, 6(10), 1428-1439

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride
Referenz
Direct, high-yield transformation of tetrahydropyranyl ethers to acetates
Bakos, Tamas; et al, Synthetic Communications, 1989, 19(3-4), 523-8

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Diphenyl disulfide ,  Tributylphosphine Solvents: Pyridine
1.2 Reagents: Acetic anhydride
Referenz
Reduction of oximes and aliphatic nitro compounds to imines for further in situ reactions: a novel synthesis of pyrroles and pyrrolin-2-ones
Barton, Derek H. R.; et al, Journal of the Chemical Society, 1986, (12), 2243-52

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Hydrochloric acid ,  Phosphorus oxychloride Solvents: Water ;  1 h, 0 °C
Referenz
Synthesis and Characterization of 3β-Substituted Amides of 17a-Aza-D-homo- 4-androsten-17-one as Potent 5α-Reductase Inhibitors and Antimicrobial Agents
Malhotra, Manav; et al, Current Topics in Medicinal Chemistry (Sharjah, 2013, 13(16), 2047-2061

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Silica ,  Copper sulfate Solvents: Chloroform
Referenz
Cleavage of acetals promoted by copper(II) sulfate adsorbed on silica gel
Caballero, Gerardo M.; et al, Synthetic Communications, 1995, 25(3), 395-404

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Toluene ,  Water ;  1 h, 0 - 30 °C; 4 h, 20 - 30 °C; 0 - 5 °C; 2 h, 0 - 5 °C
Referenz
Synthesis process study of 5-androstene-3β-ol-17-one-3-acetate
Shi, Cheng; et al, Shandong Huagong, 2012, 41(1), 17-19

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Efficient synthesis of 7-keto-DHEA acetate
Liu, Chun; et al, Yunnan Daxue Xuebao, 2007, 29(5), 504-506

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine
Referenz
Novel dehydroepiandrosterone benzimidazolyl derivatives as 5α-reductase isozymes inhibitors
Arellano, Yazmin; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31(6), 908-914

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Glucose ,  NAD ,  Sodium carbonate ,  Monopotassium phosphate Catalysts: Glucose dehydrogenase ,  Carbonyl reductase Solvents: Ethyl acetate ,  Water ;  4 h, pH 6.3 - 6.5, 32.5 °C; 8 h, 32.5 °C; 22 h, 32.5 °C
1.2 Reagents: Sodium acetate Solvents: Acetic acid ;  16 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Methanol Solvents: Water ;  10 min, 25 °C; 1 h, 25 °C
Referenz
Development of a Chemoenzymatic Process for Dehydroepiandrosterone Acetate Synthesis
Fryszkowska, Anna; et al, Organic Process Research & Development, 2016, 20(8), 1520-1528

dehydroisoandrosterone 3-acetate Raw materials

dehydroisoandrosterone 3-acetate Preparation Products

dehydroisoandrosterone 3-acetate Lieferanten

Amadis Chemical Company Limited
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(CAS:853-23-6)dehydroisoandrosterone 3-acetate
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Menge:250g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 06:53
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:853-23-6)Dehydroepiandrosterone acetate
Bestellnummer:sfd22146
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:39
Preis ($):discuss personally
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dehydroisoandrosterone 3-acetate Spektrogramm

1H NMR 300 MHz DMSO
1H NMR
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:853-23-6)dehydroisoandrosterone 3-acetate
A841292
Reinheit:99%
Menge:250g
Preis ($):766.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:853-23-6)Dehydroepiandrosterone acetate
sfd22146
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Email